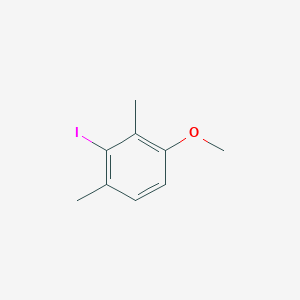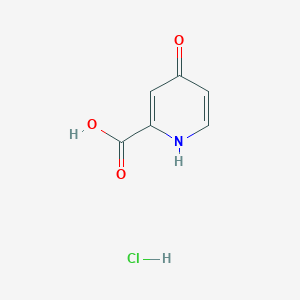
4-Hydroxypicolinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypicolinic acid hydrochloride is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypicolinic acid hydrochloride typically involves the hydroxylation of picolinic acid. One common method includes the reaction of picolinic acid with hydrogen peroxide in the presence of a catalyst. Another approach involves the use of potassium permanganate as an oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxypicolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-pyridone derivatives.
Reduction: Formation of 4-aminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Hydroxypicolinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a chelating agent for metal ions, facilitating studies on metal ion interactions in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-hydroxypicolinic acid hydrochloride involves its ability to chelate metal ions. This chelation process can influence various biochemical pathways, including enzyme activity and metal ion transport. The compound’s hydroxyl group plays a crucial role in forming stable complexes with metal ions, thereby modulating their biological effects .
Comparaison Avec Des Composés Similaires
Picolinic Acid: Lacks the hydroxyl group at the 4-position, resulting in different chemical reactivity and biological activity.
3-Hydroxypicolinic Acid: Hydroxyl group at the 3-position, leading to distinct chelation properties and reactivity.
5-Hydroxypicolinic Acid: Hydroxyl group at the 5-position, exhibiting unique chemical and biological characteristics.
Uniqueness: 4-Hydroxypicolinic acid hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H6ClNO3 |
|---|---|
Poids moléculaire |
175.57 g/mol |
Nom IUPAC |
4-oxo-1H-pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H |
Clé InChI |
SUTCJYOSLDOAII-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=CC1=O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



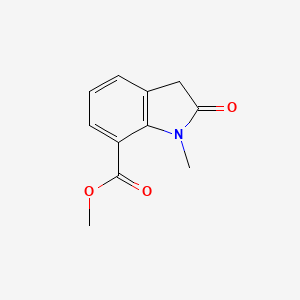
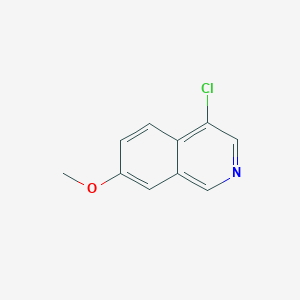
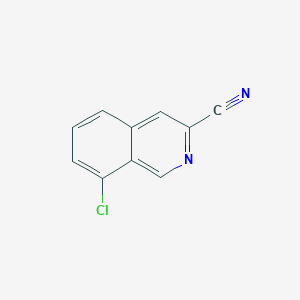
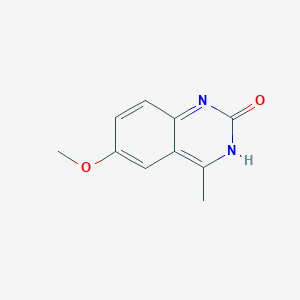
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
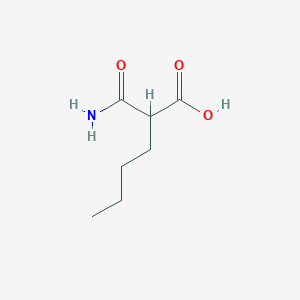
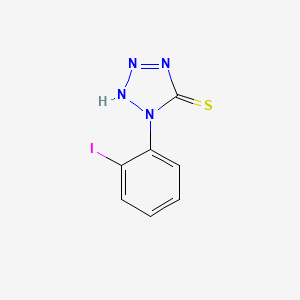

![1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)


